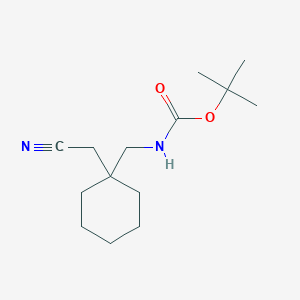

tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate

Description

tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate is a carbamate-protected amine derivative featuring a cyclohexyl backbone substituted with a cyanomethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is synthesized via Boc protection of 1-(methylamino)cyclohexane-1-carbonitrile using Boc₂O in dichloromethane (DCM), achieving a 90% yield after purification by flash column chromatography . Its structural features, including the electron-withdrawing cyano group and steric bulk from the cyclohexyl ring, make it a valuable intermediate in pharmaceutical research, particularly in opioid receptor agonist studies .

Properties

IUPAC Name |

tert-butyl N-[[1-(cyanomethyl)cyclohexyl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-13(2,3)18-12(17)16-11-14(9-10-15)7-5-4-6-8-14/h4-9,11H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSMEIUFEMQLAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCCCC1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a radical-mediated pathway initiated by visible light irradiation (λmax = 440 nm). The photocatalyst facilitates single-electron transfer (SET) to the carboxylate anion, generating a carboxyl radical that undergoes decarboxylation to yield a secondary alkyl radical. This intermediate couples with trityl isocyanide, followed by elimination of the trityl group to furnish the nitrile product. Key conditions include:

-

Solvent: Acetonitrile (MeCN) for optimal radical stability and photocatalyst solubility.

-

Base: Potassium phosphate (K3PO4) to deprotonate the carboxylic acid and stabilize intermediates.

-

Stoichiometry: 2.5 equivalents of isocyanide relative to the carboxylic acid to drive the reaction to completion.

A representative procedure involves combining carboxylic acid 1n (54.3 mg, 0.20 mmol), isocyanide 2a (134.7 mg, 0.50 mmol), K3PO4 (50.9 mg, 0.24 mmol), and the photocatalyst (2.2 mg, 0.002 mmol) in dry MeCN. After degassing via freeze-pump-thaw cycles, the mixture is irradiated under blue LED light for 16 hours, yielding the product in 82% after column chromatography.

Reaction Optimization and Parameter Analysis

Catalyst Screening

The choice of photocatalyst critically impacts efficiency. Iridium complexes such as Ir(dCF3bpy)2(dtbbpy)PF6 outperform organic dyes (e.g., 4CzIPN) due to superior redox potentials and stability under prolonged irradiation.

| Photocatalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Ir(dCF3bpy)2(dtbbpy)PF6 | 82 | 16 |

| 4CzIPN | 68 | 20 |

Table 1: Photocatalyst performance in decarboxylative cyanation.

Solvent and Base Effects

Polar aprotic solvents (MeCN, DMF) enhance reaction rates by stabilizing ionic intermediates, while weaker bases like K3PO4 minimize side reactions compared to stronger bases (e.g., NaOH).

Scale-Up Synthesis and Industrial Feasibility

The process has been successfully scaled to gram quantities, demonstrating viability for industrial applications. In a representative scale-up:

-

Substrate: Carboxylic acid 1n (33.3 g, 115.7 mmol).

-

Conditions: MeCN (290 mL), triethylamine (80.6 mL, 578.5 mmol), POCl3 (12.9 mL, 138.8 mmol) in THF.

-

Workup: Quenching with cold water, extraction with dichloromethane (DCM), and purification via flash chromatography.

Key challenges addressed include viscosity control during intermediate stages and efficient removal of trityl byproducts through aqueous washes.

Comparative Analysis with Alternative Routes

Carboxylic Acid to Nitrile Conversions

Traditional methods for converting carboxylic acids to nitriles (e.g., Schmidt reaction) require harsh conditions (H2SO4, NaN3) and suffer from poor functional group tolerance. The photoredox approach offers milder conditions and compatibility with acid-sensitive groups.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Synthesis

One of the primary applications of tert-butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate is in the synthesis of pharmaceutical compounds. For instance, it serves as an intermediate in the production of anticoagulants such as Edoxaban, which is used for treating and preventing blood clots. The compound's ability to undergo selective reactions makes it valuable in creating complex molecules with high specificity .

2. Organic Synthesis

The compound is also utilized in organic synthesis as a reagent for constructing C–N bonds. Recent studies have reported the photocatalyzed amidation of indoles using similar tert-butyl carbamate derivatives, demonstrating the potential for developing new synthetic methodologies that incorporate this compound into broader reaction schemes . Such reactions are crucial for synthesizing biologically active molecules.

3. Material Science

In material science, derivatives of tert-butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate can be explored for their potential use in creating polymers or other materials with specific properties. The functional groups present in the compound allow for modifications that can tailor material characteristics such as solubility, thermal stability, and mechanical strength.

Case Studies

Case Study 1: Synthesis of Edoxaban

A significant application of tert-butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate is its role as a precursor in synthesizing Edoxaban. Research has shown that optimizing the synthesis route using this compound can lead to higher yields and purities compared to traditional methods . The process involves several steps where the carbamate acts as a key building block.

Case Study 2: C–N Bond Formation

In a recent study, researchers successfully employed a photocatalyzed method utilizing tert-butyl alkyl carbamates to achieve direct C–H amidation of indoles. This method showcased the versatility of carbamates in facilitating complex organic transformations under mild conditions, highlighting their importance in modern synthetic chemistry .

Comparative Analysis Table

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate in drug synthesis | Precursor for Edoxaban |

| Organic Synthesis | Reagent for constructing C–N bonds | Photocatalyzed amidation reactions |

| Material Science | Potential use in polymer development | Tailoring material properties |

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

tert-Butyl (1-((cyanomethyl)carbamoyl)cyclohexyl)carbamate

- Structure : Replaces the methyl carbamate with a carbamoyl group.

- Applications : Used in peptide synthesis and as a building block for kinase inhibitors .

tert-Butyl (1-cyanocyclopentyl)carbamate

- Structure : Cyclopentyl ring instead of cyclohexyl.

- Molecular weight (C₁₁H₁₈N₂O₂ vs. C₁₄H₂₃N₃O₂) is lower, influencing physical properties like melting point .

tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate

- Structure: Features a dimethylamino-carbonyl group and stereospecific amino group.

- Key Differences: The dimethylamino-carbonyl group enhances polarity and solubility in aqueous media. Stereochemistry (1R,2S,5S) is critical for biological activity, as seen in its use in chiral drug synthesis .

Substituent and Isomerism Variations

tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate

- Structure: Hydroxyl group replaces cyanomethyl.

- Key Differences : Increased polarity due to the hydroxyl group improves water solubility. The (1R,2R) stereochemistry impacts crystallinity and stability .

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Reactive Group Variations

tert-Butyl (3-oxocyclohexyl)carbamate

- Structure : Ketone group at the 3-position of the cyclohexyl ring.

- Key Differences : The oxo group increases electrophilicity, making it reactive toward nucleophiles like hydrazines in hydrazone formation .

tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate

Pharmaceutical Derivatives

Several derivatives of tert-butyl carbamates serve as intermediates in drug synthesis:

- Pyrimidinyl/Pyrrolo-pyrimidinyl Derivatives (e.g., compounds 193–196 in ): Incorporate chloropyrimidine or dihydro-pyrrolo-pyrimidine moieties. These are precursors to kinase inhibitors and antiviral agents, leveraging the Boc group for stepwise deprotection .

- Spirocyclic Derivatives (e.g., 196 in ): Rigid spiro structures enhance target selectivity in cancer therapeutics .

Data Table: Comparative Analysis

Biological Activity

tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate is an organic compound classified as a carbamate ester. It features a tert-butyl group attached to a cyclohexyl moiety, which is further substituted with a cyanomethyl group. This unique structure contributes to its notable biological activities, particularly as an enzyme inhibitor, making it a compound of interest in medicinal chemistry and pharmacology.

Enzyme Inhibition

Research indicates that tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate exhibits significant biological activity primarily through its role as an inhibitor of specific proteases. Notably, it has been linked to the inhibition of cathepsin K , an enzyme involved in bone resorption. This suggests potential therapeutic applications in treating conditions such as osteoporosis and other bone-related disorders.

The mechanism of action involves the compound's interaction with various molecular targets, particularly enzymes. The presence of functional groups such as the carbamate and cyano moieties allows for specific binding to proteases, altering their activity. This interaction may lead to various biological effects, including the modulation of enzymatic pathways involved in disease processes .

Comparative Biological Activity

The following table summarizes the biological activities of tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate compared to similar compounds:

| Compound Name | Inhibition Target | Biological Activity | Key Features |

|---|---|---|---|

| tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate | Cathepsin K | Significant inhibitor | Unique structure with cyanomethyl and carbamate groups |

| Tert-butyl carbamate | General proteases | Moderate activity | Simpler structure lacking specific substituents |

| Tert-butyl N-(cyanomethyl)carbamate | Not specified | Limited data available | Similar but without cyclohexyl group |

Case Studies and Research Findings

- Osteoporosis Treatment : In vitro studies demonstrated that tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate effectively inhibits cathepsin K, leading to decreased bone resorption markers in treated osteoclasts. This suggests its potential use in osteoporosis management.

- Protease Interaction Studies : Further research has shown that this compound not only inhibits cathepsin K but may also interact with other proteases, enhancing its therapeutic potential across various biological targets. The specificity of its action could lead to fewer side effects compared to broader-spectrum inhibitors.

- Synthesis and Purity : The synthesis of tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate involves multiple steps requiring precise control over reaction conditions to ensure high yields and purity. This aspect is crucial for maintaining its biological activity during research and potential therapeutic applications .

Future Directions

The unique combination of functional groups in tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate presents opportunities for further exploration in medicinal chemistry:

- Expanded Therapeutic Applications : Investigating its efficacy against other diseases related to protease activity could broaden its use beyond osteoporosis.

- Structural Optimization : Modifying the compound's structure may enhance its potency and selectivity against specific targets, potentially leading to more effective treatments with reduced side effects.

- In Vivo Studies : Conducting comprehensive animal studies will be essential to evaluate the pharmacokinetics and long-term safety profile of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate?

- Methodology : A key step involves introducing the tert-butoxycarbonyl (Boc) protective group to the cyclohexylmethylamine precursor. For example, iodolactamization has been utilized in analogous carbamate syntheses to achieve stereochemical control . React the amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. Monitor reaction progress via TLC or LC-MS. Purify via column chromatography using gradients of ethyl acetate/hexane .

Q. How should this compound be stored to maintain stability during experiments?

- Guidelines : Store in airtight, light-resistant containers at 2–8°C in a dry environment. Avoid prolonged exposure to humidity, strong acids/bases, or oxidizing agents, as the Boc group is acid-labile . Conduct stability tests under intended experimental conditions (e.g., pH, temperature) to confirm shelf life.

Q. What analytical techniques are critical for characterizing this carbamate?

- Techniques :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclohexylmethyl and cyanomethyl groups). For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.36 ppm in CDCl₃ .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₄H₂₅N₂O₂).

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Approach : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. For example, simulate the Boc protection reaction to determine optimal solvent polarity, temperature, and catalyst use. Reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) can predict intermediates and byproducts . Validate predictions with experimental kinetic studies.

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar carbamates?

- Strategy :

- Dynamic Effects : Use variable-temperature NMR to detect conformational changes (e.g., cyclohexyl ring flipping) that may obscure signals .

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., cyanomethyl vs. hydroxymethyl isomers) by comparing experimental crystal structures with computational models .

- Cross-Validation : Combine 2D NMR (COSY, HSQC) with IR spectroscopy to confirm functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹) .

Q. What mechanistic insights explain the Boc group’s stability under specific reaction conditions?

- Analysis : The Boc group is stable in neutral or basic conditions but cleaves under acidic environments (e.g., TFA). Study its stability via pH-dependent degradation assays (HPLC monitoring). Kinetic isotope effects (KIEs) and Hammett plots can elucidate whether cleavage proceeds via SN1 or SN2 mechanisms . Compare with analogous carbamates (e.g., tert-butyl cis-4-hydroxycyclohexylcarbamate) to identify substituent effects .

Q. How does the cyclohexylmethyl substituent influence reactivity in nucleophilic substitutions?

- Steric and Electronic Effects : The cyclohexane ring imposes steric hindrance, reducing accessibility to the carbamate’s nitrogen. Perform comparative studies with linear alkyl analogs (e.g., tert-butyl (2-(benzylamino)ethyl)carbamate) to quantify rate differences in SN2 reactions. Molecular dynamics (MD) simulations can visualize steric clashes and transition-state geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.